molecular formula C16H20N2O2 B5728701 N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B5728701
M. Wt: 272.34 g/mol
InChI Key: ADFPLVGWMVQQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the ATP-gated ion channel family and is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been widely used as a research tool to investigate the role of P2X7 in these processes.

Mechanism of Action

N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor allows the influx of calcium ions and the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide blocks these effects by binding to the P2X7 receptor and preventing its activation by ATP.
Biochemical and physiological effects:
N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit P2X7 receptor-mediated calcium influx, cytokine release, and cell death in various cell types, including microglia, macrophages, and T cells. N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to reduce inflammation and pain in various animal models of these conditions. In addition, N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its selectivity for the P2X7 receptor, which allows for specific investigation of the role of this receptor in various processes. Another advantage is its ability to inhibit P2X7 receptor-mediated effects, which allows for investigation of the downstream effects of P2X7 activation. However, one limitation of using N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is its potential off-target effects, which may complicate interpretation of results.

Future Directions

There are several future directions for research involving N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the role of P2X7 in cancer, as this receptor has been implicated in tumor growth and metastasis. N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide may have potential as a therapeutic agent in cancer treatment. Another area of interest is the development of more selective P2X7 antagonists, which may have fewer off-target effects and be more effective in treating various conditions. Finally, further investigation of the neuroprotective effects of N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide may lead to potential therapies for neurodegenerative diseases.

Synthesis Methods

N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be synthesized by a multistep process involving the reaction of 2-tert-butylphenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and subsequent reaction with methylamine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been used in a wide range of scientific research applications. It has been shown to inhibit P2X7 receptor-mediated calcium influx, cytokine release, and cell death in various cell types, including microglia, macrophages, and T cells. N-(2-tert-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been used to investigate the role of P2X7 in inflammation, pain, and neurodegeneration, and has been shown to have therapeutic potential in various animal models of these conditions.

properties

IUPAC Name

N-(2-tert-butylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10-14(11(2)20-18-10)15(19)17-13-9-7-6-8-12(13)16(3,4)5/h6-9H,1-5H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFPLVGWMVQQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

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